Cas no 1955520-10-1 (3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride)

3-(ピペリジン-4-イル)-1H-インドール-5-カルボン酸塩酸塩は、有機合成中間体として重要な化合物です。分子構造中にピペリジン環とインドール骨格を有し、医薬品開発や創薬研究において高い有用性を示します。特に、塩酸塩形態のため高い安定性と溶解性を兼ね備えており、生化学的アッセイや薬理試験に適しています。インドール部位の5位にカルボキシル基が導入されているため、さらなる誘導体合成のための修飾点として利用可能です。中枢神経系関連の受容体研究や酵素阻害剤開発における前駆体としての応用が期待されます。

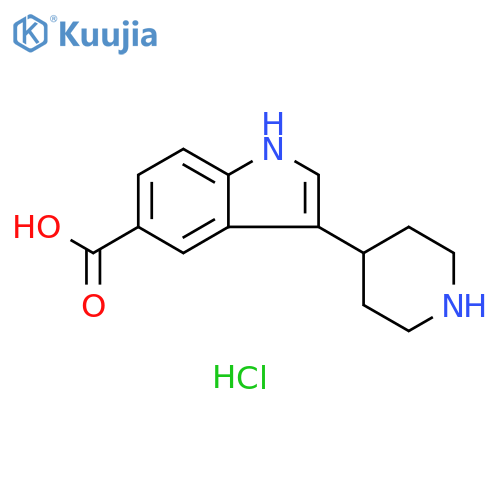

1955520-10-1 structure

商品名:3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride

CAS番号:1955520-10-1

MF:C14H17ClN2O2

メガワット:280.749982595444

MDL:MFCD29991355

CID:4631328

PubChem ID:122163490

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride

-

- MDL: MFCD29991355

- インチ: 1S/C14H16N2O2.ClH/c17-14(18)10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2,(H,17,18);1H

- InChIKey: GOTQXSODNOEAMF-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C2NC=C(C3CCNCC3)C2=C1)(=O)O.Cl

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-262799-0.25g |

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride |

1955520-10-1 | 95% | 0.25g |

$361.0 | 2024-06-18 | |

| Enamine | EN300-262799-10.0g |

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride |

1955520-10-1 | 95% | 10.0g |

$3131.0 | 2024-06-18 | |

| Aaron | AR01C5XY-10g |

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride |

1955520-10-1 | 95% | 10g |

$4331.00 | 2023-12-14 | |

| Enamine | EN300-262799-1g |

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride |

1955520-10-1 | 95% | 1g |

$728.0 | 2023-09-14 | |

| Enamine | EN300-262799-5g |

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride |

1955520-10-1 | 95% | 5g |

$2110.0 | 2023-09-14 | |

| A2B Chem LLC | AW46090-1g |

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride |

1955520-10-1 | 95% | 1g |

$802.00 | 2024-04-20 | |

| A2B Chem LLC | AW46090-2.5g |

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride |

1955520-10-1 | 95% | 2.5g |

$1539.00 | 2024-04-20 | |

| Aaron | AR01C5XY-100mg |

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride |

1955520-10-1 | 95% | 100mg |

$372.00 | 2025-02-09 | |

| A2B Chem LLC | AW46090-250mg |

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride |

1955520-10-1 | 95% | 250mg |

$415.00 | 2024-04-20 | |

| A2B Chem LLC | AW46090-10g |

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride |

1955520-10-1 | 95% | 10g |

$3331.00 | 2024-04-20 |

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

1955520-10-1 (3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride) 関連製品

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬